N-(4-bromophenyl)-3,5-dinitrobenzamide
CAS No.:
Cat. No.: VC14828116
Molecular Formula: C13H8BrN3O5
Molecular Weight: 366.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8BrN3O5 |
|---|---|
| Molecular Weight | 366.12 g/mol |
| IUPAC Name | N-(4-bromophenyl)-3,5-dinitrobenzamide |
| Standard InChI | InChI=1S/C13H8BrN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18) |
| Standard InChI Key | CQCPYARFOSCAGX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-(4-Bromophenyl)-3,5-dinitrobenzamide consists of two benzene rings connected via an amide bond. The 4-bromophenyl group is attached to the nitrogen atom of the amide, while the 3,5-dinitrobenzoyl moiety forms the other aromatic component. X-ray crystallography reveals a slight twist between the two rings, with a dihedral angle of 5.9°, minimizing steric hindrance while maintaining conjugation .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₈BrN₃O₅ | |
| Molecular Weight | 370.13 g/mol | |
| Dihedral Angle (Benzene) | 5.9° | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic acyl substitution between 4-bromoaniline and 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under anhydrous conditions in dichloromethane or tetrahydrofuran, yielding the amide product after purification via recrystallization .
Table 2: Synthetic Reaction Overview
| Reactant | Reagent/Conditions | Product Yield |
|---|---|---|
| 4-Bromoaniline | 3,5-Dinitrobenzoyl Chloride | ~60–70% |
| Solvent | Dichloromethane | – |
| Catalyst | Pyridine | – |
Industrial Scalability
Industrial production emphasizes continuous flow reactors to enhance efficiency and purity. Automated systems control stoichiometry and temperature, minimizing byproducts. Post-synthesis, chromatographic techniques or fractional crystallization ensure ≥95% purity, critical for pharmaceutical intermediates.
Crystallographic and Supramolecular Features
Crystal Packing Interactions
X-ray diffraction studies highlight N–H···O hydrogen bonds between the amide hydrogen and nitro oxygen atoms, forming one-dimensional chains along the101 crystallographic direction . Additional stabilization arises from π–π interactions between adjacent benzene rings, with centroid-to-centroid distances of 3.6467 Å .
Table 3: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a=8.42 Å, b=14.76 Å, c=12.31 Å | |
| Z (Molecules/Unit Cell) | 4 | |
| R-Factor | 0.039 |
Conformational Analysis
Chemical Reactivity and Functionalization
Reduction Pathways
Nitro groups can be selectively reduced to amines using H₂/Pd-C or Sn/HCl, yielding intermediates for heterocyclic synthesis. Computational studies suggest that reduction occurs preferentially at the meta nitro group due to steric accessibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume